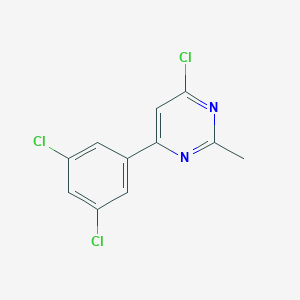

4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine

Description

Pyrimidine Scaffold Overview

The pyrimidine scaffold represents one of the most important heterocyclic frameworks in medicinal chemistry, consisting of a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. This fundamental structure, with the molecular formula C4H4N2 and molecular weight of 80.09 grams per mole, exhibits planar geometry and demonstrates resonance characteristics that contribute to its stability and reactivity. Pyrimidine itself exists as a key pharmacophoric component in numerous biological molecules, including nucleotide bases such as cytosine, thymine, and uracil, which form the building blocks of deoxyribonucleic acid and ribonucleic acid. The inherent aromaticity of pyrimidine, following the Hückel 4n+2 rule with six pi electrons, provides the electronic foundation for its extensive biological activity.

The significance of pyrimidine as a privileged scaffold in drug discovery stems from its ability to interact effectively with diverse biological targets through various molecular mechanisms. Structure-activity relationship studies have demonstrated that modifications to the pyrimidine ring system can dramatically influence pharmacological properties, including potency, selectivity, and pharmacokinetic parameters. The nitrogen atoms within the pyrimidine ring serve as hydrogen bond acceptors and can participate in metal coordination, facilitating interactions with enzymes, receptors, and nucleic acids. Research has shown that pyrimidine derivatives exhibit a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive properties.

The versatility of the pyrimidine scaffold is further enhanced by its compatibility with various synthetic modifications, allowing medicinal chemists to introduce diverse functional groups that can modulate biological activity. Contemporary pharmaceutical development has witnessed a tremendous surge in the discovery of pyrimidine-based therapeutic agents, with numerous compounds progressing through clinical trials and receiving regulatory approval. The endogenous nature of pyrimidine components in biological systems facilitates cellular uptake and interaction with genetic materials, contributing to the favorable pharmacological profiles observed in many pyrimidine-based drugs.

Halogenated Pyrimidine Derivatives

Halogenated pyrimidine derivatives represent a particularly important subclass of pyrimidine compounds, where the introduction of halogen atoms significantly enhances biological activity and modifies physicochemical properties. The incorporation of halogens, particularly chlorine atoms, into pyrimidine structures serves multiple purposes in medicinal chemistry, including increased lipophilicity, enhanced metabolic stability, and improved binding affinity to biological targets. Research has demonstrated that extensive halogenation can dramatically enhance antibiofilm and antivirulence activities, with multiply halogenated pyrimidines showing superior efficacy compared to their non-halogenated counterparts.

The electronic effects of halogen substitution play a crucial role in determining the biological activity of halogenated pyrimidines. Chlorine atoms, being highly electronegative, withdraw electron density from the pyrimidine ring, altering the electronic distribution and influencing both chemical reactivity and biological interactions. Studies investigating halogenated pyrimidine derivatives have revealed that compounds such as 2,4-dichloro-5-fluoropyrimidine and related structures exhibit potent antimicrobial properties, achieving significant reductions in bacterial virulence factors. The strategic placement of halogen atoms can also influence the conformational flexibility of pyrimidine derivatives, affecting their ability to bind to specific protein targets.

Synthetic approaches to halogenated pyrimidines have evolved considerably, with various methodologies enabling the selective introduction of halogen atoms at specific positions. The synthesis of chlorinated pyrimidines often involves the use of chlorinating agents such as phosphorus oxychloride, phosphorus pentachloride, or phosgene under controlled reaction conditions. Advanced synthetic strategies have been developed to produce highly chlorinated pyrimidine derivatives with precise substitution patterns, enabling the systematic exploration of structure-activity relationships. The development of efficient synthetic routes has facilitated the preparation of diverse halogenated pyrimidine libraries for biological screening and drug discovery applications.

| Halogenated Pyrimidine Class | Key Characteristics | Biological Activities | Synthetic Complexity |

|---|---|---|---|

| Mono-chlorinated | Single chlorine substitution | Moderate antimicrobial activity | Low |

| Di-chlorinated | Two chlorine substituents | Enhanced biofilm inhibition | Moderate |

| Tri-chlorinated | Three chlorine atoms | Superior antivirulence properties | High |

| Mixed halogens | Multiple halogen types | Diverse biological spectrum | Very High |

Structural Classification within Dichlorophenylpyrimidines

The classification of dichlorophenylpyrimidines represents a specialized category within halogenated pyrimidine derivatives, characterized by the presence of both a dichlorophenyl group and additional chlorine substitution on the pyrimidine ring. These compounds typically feature a phenyl ring bearing two chlorine atoms attached to the pyrimidine core, creating a highly chlorinated molecular framework that significantly influences their chemical and biological properties. The specific positioning of chlorine atoms on both the phenyl and pyrimidine components creates unique electronic environments that can enhance biological activity through multiple mechanisms.

4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine exemplifies this structural class, featuring a total of three chlorine atoms distributed across the molecular framework. The compound contains a 3,5-dichlorophenyl group attached at position 6 of the pyrimidine ring, with an additional chlorine atom at position 4 and a methyl group at position 2. This specific substitution pattern creates a unique electronic distribution that distinguishes it from other dichlorophenylpyrimidine isomers, such as 4-Chloro-6-(2,5-dichlorophenyl)-2-methylpyrimidine or 4-Chloro-6-(3,4-dichlorophenyl)-2-methylpyrimidine.

The molecular characteristics of this compound include a molecular formula of C11H7Cl3N2 and a molecular weight of 273.55 grams per mole. The compound's structural representation follows the Simplified Molecular Input Line Entry System notation: CC1=NC(C2=CC(Cl)=CC(Cl)=C2)=CC(Cl)=N1, which precisely defines the atomic connectivity and stereochemistry. The presence of multiple chlorine atoms enhances the compound's lipophilicity while maintaining the ability to form hydrogen bonds through the pyrimidine nitrogen atoms.

Research into dichlorophenylpyrimidines has revealed significant variations in biological activity depending on the specific chlorine substitution pattern. Compounds with 3,4-dichlorophenyl substitution have been studied for their anti-inflammatory properties, particularly through cyclooxygenase enzyme inhibition. The 3,5-dichlorophenyl substitution pattern, as found in the target compound, may confer distinct biological properties due to the symmetrical distribution of electron-withdrawing groups on the phenyl ring.

| Compound | Molecular Formula | Molecular Weight | Chlorine Pattern | CAS Number |

|---|---|---|---|---|

| This compound | C11H7Cl3N2 | 273.55 | 3,5-dichlorophenyl + 4-chloropyrimidine | 1603305-63-0 |

| 4-Chloro-6-(2,5-dichlorophenyl)-2-methylpyrimidine | C11H7Cl3N2 | 273.55 | 2,5-dichlorophenyl + 4-chloropyrimidine | - |

| 4-Chloro-6-(3,4-dichlorophenyl)-2-methylpyrimidine | C11H7Cl3N2 | 273.55 | 3,4-dichlorophenyl + 4-chloropyrimidine | 1478361-22-6 |

Historical Context of Chlorinated Pyrimidine Development

The historical development of chlorinated pyrimidines traces back to the late 19th century, with the first laboratory synthesis of pyrimidine derivatives reported in 1879 when Grimaux prepared barbituric acid from urea and malonic acid. The systematic study of pyrimidines began in 1884 with Pinner's work on condensing ethyl acetoacetate with amidines, leading to the proposal of the name "pyrimidin" in 1885. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction.

The development of chlorinated pyrimidine synthesis methods gained significant momentum in the mid-20th century with the establishment of efficient chlorination procedures. A landmark process described in Chemical Reports in 1959 detailed the preparation of 2,4,6-trichloropyrimidine by reacting barbituric acid with phosphorus oxychloride in the presence of dimethylaniline, achieving yields of 85% based on barbituric acid. This foundational work established phosphorus-based chlorinating agents as the standard approach for pyrimidine chlorination, influencing synthetic strategies for decades.

Significant advances in chlorinated pyrimidine synthesis occurred during the 1990s and early 2000s, with the development of improved processes that eliminated the need for aqueous work-up and reduced waste generation. Patent literature from this period describes innovative approaches involving sequential treatment with phosphorus oxychloride followed by phosphorus pentachloride, achieving yields of 80-95% while producing highly pure products. These technological improvements facilitated the large-scale production of chlorinated pyrimidines for pharmaceutical and agrochemical applications.

The emergence of cross-condensation methods for chlorinated pyrimidine synthesis represents a more recent development in the field. These approaches involve the reaction of imidoyl chloride compounds with phosgene to produce chlorinated pyrimidines with specific substitution patterns. The ability to synthesize 4,6-dichloropyrimidines and related compounds through controlled cross-condensation reactions has enabled the preparation of complex dichlorophenylpyrimidine derivatives. Contemporary research continues to explore novel synthetic pathways and structure-activity relationships within the chlorinated pyrimidine family, driven by their demonstrated therapeutic potential.

| Time Period | Key Development | Synthetic Method | Significance |

|---|---|---|---|

| 1879-1885 | Early pyrimidine chemistry | Urea-malonic acid condensation | Foundation of pyrimidine synthesis |

| 1900 | First pyrimidine preparation | Barbituric acid chlorination-reduction | Established chlorination approach |

| 1959 | Industrial trichloropyrimidine synthesis | Phosphorus oxychloride method | Large-scale production capability |

| 1990s-2000s | Process optimization | Sequential phosphorus reagents | Improved yields and purity |

| 2000s-present | Advanced synthetic methods | Cross-condensation with phosgene | Selective substitution patterns |

Properties

IUPAC Name |

4-chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl3N2/c1-6-15-10(5-11(14)16-6)7-2-8(12)4-9(13)3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNJBMJXHRCMFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It has been reported that similar compounds have been studied for their interaction with sars-cov-2 proteins .

Mode of Action

It’s known that the compound’s interaction with its targets often results in changes at the molecular level, which can affect the function of the target proteins .

Biochemical Pathways

It’s known that similar compounds can affect various biochemical pathways, leading to downstream effects that can influence the overall function of the organism .

Pharmacokinetics

It’s known that these properties can significantly impact the bioavailability of a compound .

Result of Action

It’s known that similar compounds can have various effects at the molecular and cellular levels, which can influence the overall function of the organism .

Biochemical Analysis

Biochemical Properties

4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of specific genes involved in cell growth and differentiation, thereby impacting cellular function. Additionally, it can modulate signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target protein, affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in significant changes in cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various biomolecules. This compound can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism. For instance, it may inhibit key enzymes in the glycolytic pathway, leading to changes in energy production and utilization within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can localize to different cellular compartments, depending on its chemical properties and interactions with other biomolecules. The distribution of this compound within tissues can also affect its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence energy production and apoptosis.

Biological Activity

4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chloro group and a dichlorophenyl moiety, which contributes to its biological properties. The structural formula can be represented as follows:

Antimicrobial Activity

Research has demonstrated that derivatives of pyrimidine compounds exhibit notable antimicrobial properties. For instance, Schiff base ligands derived from 4-chloro-6-methylpyrimidin-2-amine showed bactericidal activity against various pathogens. The study highlighted the synthesis and evaluation of these ligands, which indicated promising antimicrobial effects against target microbial strains .

Antimalarial Activity

A study focusing on the synthesis of novel pyrimidine derivatives reported that certain analogs demonstrated potent antimalarial activity against Plasmodium falciparum. The structure-activity relationship (SAR) indicated that modifications at specific positions on the pyrimidine ring could enhance activity against malaria parasites .

| Compound | Target | IC50 (nM) |

|---|---|---|

| Purfalcamine | PfCDPK1 | 17 |

| Compound 18h | PfGSK3 | 698 |

| Compound 18g | PfPK6 | 274 |

Anti-inflammatory Activity

Pyrimidine derivatives have also been evaluated for their anti-inflammatory properties. Some compounds demonstrated significant inhibition of COX-2 enzyme activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. This suggests potential therapeutic applications in treating inflammatory diseases .

| Compound | COX-2 IC50 (µmol) |

|---|---|

| Compound 5 | 0.04 ± 0.09 |

| Compound 6 | 0.04 ± 0.02 |

Case Studies

- Anticancer Activity : A study found that certain pyrimidine derivatives exhibited anticancer properties by inhibiting cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The mechanism involved disruption of cellular signaling pathways critical for tumor growth .

- Antiviral Activity : Research indicated that some pyrimidine derivatives displayed antiviral activity against HIV, suggesting their potential as therapeutic agents in antiviral drug development .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the substitution pattern on the pyrimidine ring significantly influences biological activity. For example:

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties, particularly as a lead compound in drug development.

Anticancer Properties

Research indicates that pyrimidine derivatives, including 4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine, exhibit anticancer activities. A study focused on its ability to inhibit specific kinases involved in cancer cell proliferation showed promising results. For instance, the compound demonstrated an IC50 value of 698 ± 66 nM against PfGSK3, indicating its potential as a therapeutic agent against resistant cancer forms .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development into antimicrobial agents.

Biological Research

In biological studies, this compound has been utilized to explore cellular mechanisms and pathways.

Case Study: Neuroprotective Effects

A significant case study demonstrated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The study reported a substantial reduction in markers of cellular stress and apoptosis, indicating its potential for treating neurodegenerative diseases.

Agrochemical Applications

The compound is also explored for its applications in agrochemicals. Its derivatives have been synthesized for use as herbicides and fungicides due to their effective inhibition of plant growth regulators.

Herbicidal Activity

Research has shown that certain derivatives of this compound can inhibit key enzymes involved in plant metabolism, leading to effective weed control .

Material Science

In materials science, this pyrimidine derivative is being studied for the development of new materials with specific properties.

Synthesis of New Polymers

The compound serves as a precursor in synthesizing novel polymers that exhibit unique thermal and mechanical properties, which could be beneficial in various industrial applications .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer research | IC50 = 698 ± 66 nM against PfGSK3 |

| Biological Research | Neuroprotective effects | Reduced markers of oxidative stress |

| Agrochemicals | Herbicide development | Effective inhibition of plant growth regulators |

| Material Science | Polymer synthesis | Development of materials with enhanced properties |

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

- Structural Differences: Contains a tetrahydro-pyrimidine (partially saturated) ring vs. the fully aromatic core of the target compound. Features a thioxo (S=O) group at position 2 and a carboxylate ester at position 5, absent in the target compound. Substitution at position 4 is a 4-chlorophenyl group (monosubstituted) vs. the 3,5-dichlorophenyl (disubstituted) group in the target.

- The tetrahydro ring reduces aromaticity, which may decrease thermal stability compared to the fully conjugated target compound.

5-[(3,5-Dichloroanilino)methyl]-N-(3,5-dichlorophenyl)-6-methyl-2-phenylpyrimidin-4-amine

- Structural Differences: Includes anilino-methyl and phenyl substituents at positions 5 and 2, respectively, contrasting with the target’s 2-methyl and 4-chloro groups. Features dual 3,5-dichlorophenyl moieties via anilino linkages.

- Hydrogen-bonding networks in the crystal structure (reported in ) suggest higher melting points compared to the target compound .

6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine

- Structural Differences :

- Substituted at position 4 with a trifluoromethyl (CF₃) group instead of chlorine.

- Position 2 is occupied by a phenyl group rather than methyl.

- Functional Implications :

4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine

- Structural Differences :

- Position 6 is substituted with a diethoxymethyl group instead of 3,5-dichlorophenyl.

- Functional Implications :

Comparative Data Table

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine typically involves two major stages:

- Preparation of 4,6-dichloro-2-methylpyrimidine as a key intermediate

- Introduction of the 3,5-dichlorophenyl substituent at the 6-position via cross-coupling or substitution reactions

Preparation of 4,6-Dichloro-2-methylpyrimidine Intermediate

A patented industrial method provides an efficient and environmentally safer route to 4,6-dichloro-2-methylpyrimidine, which is a crucial precursor for further functionalization.

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Sodium methoxide, dimethyl malonate, acetamidine hydrochloride in methanol, ice bath then 18–25 °C, 3–5 h | Formation of 4,6-dihydroxy-2-methylpyrimidine by cyclization and condensation |

| 2 | Adjust pH to 1–2 at 0 °C, crystallization for 3–5 h, filtration and drying | Isolation of 4,6-dihydroxy-2-methylpyrimidine as white solid |

| 3 | Reflux 4,6-dihydroxy-2-methylpyrimidine with triphosgene in dichloroethane, N,N-diethylaniline as base, 6–8 h reflux | Chlorination replacing hydroxyl groups with chlorine atoms to yield 4,6-dichloro-2-methylpyrimidine |

| 4 | Workup: washing, drying, filtration, concentration, recrystallization, and decolorizing | Purification of 4,6-dichloro-2-methylpyrimidine suitable for industrial scale |

- Triphosgene is used as a safer alternative to phosphorus oxychloride (POCl3) or phosgene, reducing environmental and safety hazards.

- The process is amenable to scale-up, providing good yields and purity.

- The use of N,N-diethylaniline serves as an organic base to facilitate chlorination.

This method is detailed in patent CN102432547A and is considered industrially practical and environmentally friendly.

Introduction of the 3,5-Dichlorophenyl Group at the 6-Position

The coupling of the 3,5-dichlorophenyl moiety to the 6-position of the pyrimidine ring can be achieved by palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, or by nucleophilic aromatic substitution depending on the starting materials.

- Starting from 4-chloro-6-halogenated-2-methylpyrimidine (e.g., 6-bromo or 6-chloro derivative)

- React with 3,5-dichlorophenylboronic acid or organometallic equivalent

- Employ palladium catalyst (e.g., Pd(PPh3)4)

- Use base such as sodium carbonate or potassium phosphate

- Solvent system: toluene, dioxane, or aqueous mixtures

- Reaction temperature: 80–110 °C

- Reaction time: several hours until completion

This method allows selective substitution at the 6-position, preserving the 4-chloro substituent.

Alternative Chlorination Approach

Another approach described in patent CN110372601A involves direct chlorination of 4-methyl-6-hydroxypyrimidine using phosphorus oxychloride and an organic base at 25–100 °C to yield 4-chloro-6-methylpyrimidine derivatives. This method can be adapted for the preparation of halogenated pyrimidines with appropriate substituents, though it uses more hazardous reagents compared to the triphosgene method.

Comparative Table of Preparation Methods

| Parameter | Triphosgene Chlorination Method (Patent CN102432547A) | POCl3 Chlorination Method (Patent CN110372601A) | Suzuki-Miyaura Cross-Coupling Method |

|---|---|---|---|

| Key Intermediate | 4,6-dihydroxy-2-methylpyrimidine | 4-methyl-6-hydroxypyrimidine | 4-chloro-6-halogenated-2-methylpyrimidine |

| Chlorinating Agent | Triphosgene (safer, less toxic) | Phosphorus oxychloride (POCl3) | Not applicable (coupling step) |

| Reaction Conditions | Reflux in dichloroethane, 6–8 h | 25–100 °C, organic base present | Pd catalyst, base, 80–110 °C |

| Environmental Impact | Lower toxicity, safer handling | Higher toxicity, corrosive reagents | Moderate, depends on catalyst and solvents |

| Industrial Suitability | High, scalable | Moderate, requires careful handling | High, widely used in industry |

| Product Purity | High after recrystallization | High | High, depending on catalyst and purification |

Research Findings and Notes

- The use of triphosgene in the chlorination step reduces environmental pollution and improves operator safety compared to traditional reagents like POCl3 or phosgene.

- The initial cyclization step to form 4,6-dihydroxy-2-methylpyrimidine is critical and requires precise temperature control (ice bath to 25 °C) for optimal yield.

- The Suzuki-Miyaura cross-coupling reaction is versatile and allows for the introduction of various substituted phenyl groups, including 3,5-dichlorophenyl, under relatively mild conditions with good selectivity.

- Recrystallization and decolorization steps are essential to obtain the compound in high purity suitable for pharmaceutical or agrochemical applications.

- Water quenching and pH adjustments during workup improve product isolation and reduce impurities.

Q & A

Q. What interdisciplinary approaches could unlock novel applications for this compound?

- Recommendations :

- Materials Science : Explore its use as a ligand in metal-organic frameworks (MOFs) for catalytic applications.

- Chemical Biology : Develop photoaffinity probes via diazirine tagging to map cellular targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.